The voltage-gated sodium channel is a primary insecticide target, mainly acted upon by two distinct classes of insecticides: pyrethroids (like Bioresmethrin) and Sodium Channel Blocker Insecticides (SCBIs). Their mechanisms differ significantly [1] [2].
| Feature | Pyrethroids (e.g., this compound) | Sodium Channel Blocker Insecticides (SCBIs) |
|---|---|---|
| Chemical Classes | Pyrethroids (Type I & II), DDT [2] | Indoxacarb, Metaflumizone [1] [2] |
| Primary Effect | Prolongs sodium channel opening [2] | Blocks sodium channel, preventing conduction [1] |
| State Dependence | Preferentially binds to and stabilizes the open state [3] [2] | Preferentially binds to and stabilizes the inactivated state [1] [2] [4] |
| Net Physiological Result | Persistent activation → Repetitive firing, prolonged depolarization [5] [2] | Suppression of electrical activity → Pseudoparalysis, flaccid paralysis [1] |
As a Type I pyrethroid, this compound's action can be inferred from general pyrethroid mechanisms, though direct studies are scarce.
Below is a generalized diagram of the pyrethroid mechanism, which is inferred for this compound.
Generalized mechanism of pyrethroid insecticides on voltage-gated sodium channels.
The search results describe several key methodologies for investigating insecticide mode of action.
The table below summarizes key identifiers and properties that influence bioresmethrin's environmental behavior. [1]
| Property | Description / Value |
|---|---|
| IUPAC Name | 5-benzyl-3-furylmethyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate [1] |
| CAS RN | 28434-01-7 [1] |
| Molecular Formula | C₂₂H₂₆O₃ [1] |
| Molecular Mass | 338.44 g/mol [1] |
| Physical State | Viscous yellow-brown liquid that can form an off-white solid [1] [2] |
| Water Solubility | 0.3 mg/L (at 20 °C, pH 7) - Low [1] |
| Octanol-Water Partition Coefficient (Log P) | 4.7 - High [1] |
| Vapour Pressure | 18.6 mPa (at 20 °C) - Moderately Volatile [1] |
| Stability | Sensitive to light; greater photostability than natural pyrethrins. Stable under normal storage temperatures. [2] |
The following table presents available quantitative data on the fate of this compound and its relative, resmethrin. Note that data for this compound specifically is sparse. [1] [3]
| Parameter | Value | Conditions / Notes |
|---|---|---|
| Soil Degradation (Aerobic) | DT₅₀: 30 days (for resmethrin) [4] | Moderately persistent. |
| Aqueous Photolysis | Half-life < 1 hour (for resmethrin) [3] | Rapid degradation in water when exposed to light. |
| Hydrolysis | Stable at pH 7; long half-life at pH 9 (for pyrethroids) [5] | Based on general pyrethroid data; stability is pH-dependent. |
| Adsorption/Desorption | High affinity for suspended solids and sediments [5] | High Log P indicates strong sorption to organic carbon and soils. |
Primary Degradation Pathway Pyrethroids like this compound primarily undergo enzymatic hydrolysis of the central ester bond, catalyzed by carboxylesterases. This process involves a catalytic triad of glutamine, histidine, and serine. [6] The initial breakdown leads to the formation of metabolites, a common pathway visualized below.
Generalized aerobic degradation pathway for pyrethroid insecticides.
Advanced Analytical Protocol A modern method for detecting trace levels of organic pollutants in environmental matrices uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [7]
The environmental assessment of this compound is hindered by a lack of compound-specific data. Key research priorities include:
Bioresmethrin is the (1R,trans)-isomer of resmethrin, and this specific stereochemistry is crucial for its high insecticidal activity [1] [2]. It is classified as a Type I pyrethroid due to the absence of an alpha-cyano group [2].
The table below summarizes its key physicochemical properties:
| Property | Value / Description | Reference |
|---|---|---|
| IUPAC Name | (5-benzyl-3-furyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | [3] [2] |
| CAS Number | 28434-01-7 | [3] [2] |
| Molecular Formula | C₂₂H₂₆O₃ | [3] [4] |
| Molecular Weight | 338.4 g/mol | [4] [2] |
| Physical State | Viscous yellow to brown liquid that may partially solidify; technical grade is >90% (1R)-trans-isomer [4] [2] [5] | |
| Water Solubility | < 0.3 mg/L (Low) | [3] [5] |
| Octanol-Water Partition Coefficient (log P) | > 4.7 (High) | [3] [5] |
| Vapour Pressure | 18.6 mPa at 25°C (Low volatility) | [3] [5] |
| Stability | Decomposes above 180°C; sensitive to UV light and alkaline conditions; susceptible to oxidation [4] [5] |
This compound is a sodium channel modulator (IRAC Group 3A) that acts on the insect nervous system via contact [3]. It binds to voltage-gated sodium channels in nerve cell membranes, delaying their closure and causing prolonged sodium influx [6]. This leads to repetitive nerve firing, hyperactivity, incoordination, and paralysis in insects, known as the "T-syndrome" characterized by whole-body tremors [6] [2].
This compound is highly toxic to fish and aquatic invertebrates, and its strong adsorption to soil and rapid photodegradation influence its environmental behavior [3] [5].
| Organism / Aspect | Effect / Value | Notes |
|---|---|---|
| Fish | LC₅₀ (96h): 0.00062 - 1.0 mg/L | Highly toxic; Rainbow trout is the most sensitive species [3] [5]. |
| Aquatic Invertebrates | LC₅₀ (48h) for Daphnia: 0.0008 mg/L | Highly toxic [5]. |
| Bees | LD₅₀ (oral): 2 ng/bee | Highly toxic [5]. |
| Birds | Acute oral LD₅₀ for chickens: >10,000 mg/kg | Practically non-toxic [5]. |
| Soil/Plant Fate | Strongly adsorbed to soil; rapid photodegradation on plant surfaces; minimal penetration into plant cuticle [5] |
This compound exhibits low mammalian toxicity. It is not a skin sensitizer, and most studies report no mutagenic, oncogenic, or teratogenic effects [7].
| Aspect | Findings |
|---|---|
| Acute Oral Toxicity (Rat) | LD₅₀: 7070 - 8000 mg/kg (Very low toxicity) [5]. |
| Inhalation Toxicity (Rat) | LC₅₀ (4h): 5.28 mg/L air [5]. |
| Dermal Exposure | Can cause transient tingling, pruritus, and erythema; systemic toxicity is unlikely [2]. |
| Ingestion | Substantial ingestion may lead to nausea, vomiting, and abdominal pain; severe cases are rare but can involve muscle fasciculations, convulsions, and coma [2]. |
| Chronic Toxicity & NOAEL | Rat (90-day): 32.8 - 36.1 mg/kg bw/day; Dog (90-day): 80 mg/kg bw/day; No significant oncogenicity observed in chronic rodent studies [7]. |
Assessing this compound involves residue analysis in environmental samples and metabolic studies in vivo and in vitro.
1. Analysis of Residues in Grain and Soil
2. Investigating Metabolism in Mammalian Systems
The metabolic pathway involves oxidation at methyl groups, ester cleavage, and conjugation [6].
This compound is a highly effective insecticide with a positive safety profile for mammals and valuable knockdown properties. However, its extreme toxicity to aquatic ecosystems and honeybees is a critical limitation. Its status in many jurisdictions is "not approved" [3], reflecting a regulatory landscape that increasingly prioritizes environmental safety.
Bioresmethrin is not a single compound but one of four possible stereoisomers of resmethrin. The identity and activity of these isomers are summarized in the table below.
| Isomer Name | Stereochemical Configuration | Insecticidal Activity | Status |
|---|---|---|---|
| This compound | (1R,3R) or (1R, trans) [1] [2] | High [1] [2] | Historically used as a separate active ingredient [2] |
| Cismethrin | (1R,3S) or (1R, cis) [3] [2] | High [2] | Not registered for standalone use [2] |
| Inactive Isomers | (1S,3S) and (1S,3R) [2] | Negligible [1] [2] | Components of technical-grade resmethrin [2] |
The separation and analysis of pyrethroid stereoisomers, including those of resmethrin, are technically challenging but critical for understanding their activity and environmental fate.
The following diagram illustrates the core experimental workflow for the chiral separation and metabolic analysis of pyrethroid stereoisomers.
Workflow for chiral separation and metabolic analysis of pyrethroids
Understanding the metabolic fate and mechanism of action is crucial for evaluating the compound's effects and potential resistance.
Bioresmethrin is part of the pyrethroid class of insecticides. Its classification and neurological action are summarized below.
| Property | Classification / Description |
|---|---|
| IRAC MoA Classification | Group 3A: Sodium channel modulators [1] [2] |
| Chemical Type | Type I pyrethroid (lacks an alpha-cyano group) [3] |
| Primary Target | Voltage-gated sodium channels (VGSC) in insect nerve cells [1] |
| Physiological Effect | Disrupts channel gating, causing prolonged sodium influx, leading to hyperexcitation, convulsions, paralysis, and death [4] |
The diagram below illustrates the neurotoxic mechanism of this compound.
This compound mode of action on nerve signaling.
Resistance to this compound is a significant concern in pest management. The primary mechanism is target-site resistance, though metabolic resistance also plays a role.
Mutations in the Vgsc gene make it harder for the insecticide to bind effectively [4]. These are known as knockdown resistance (kdr) mutations. The table below lists key kdr mutations associated with pyrethroid resistance.
| Mutation | Impact / Notes |
|---|---|
| V1016I | Common, reduces pyrethroid binding affinity [4]. |
| F1534C | Common, confers higher resistance to Type I pyrethroids like this compound [4]. |
| L982W | Emerging importance, often co-occurs with V1016I for strong resistance [4]. |
| S989P | Often found in combination with V1016I (tri-locus: S989P+V1016I+F1534C) [4]. |
| V410L | Widespread, can occur alone or in combination with other kdr mutations [4]. |
Insects can overproduce detoxification enzymes that break down the insecticide before it reaches its target [4]. The major enzyme families involved are:
Standardized bioassays and molecular techniques are critical for detecting and characterizing resistance.
This is the standard method for phenotypically assessing resistance in mosquito populations [5].
These tests help identify the involvement of specific metabolic enzymes.
Molecular techniques are used to identify specific point mutations in the Vgsc gene.
The workflow for a comprehensive resistance monitoring study is shown below.
Experimental workflow for insecticide resistance monitoring.
The table below summarizes the key data and primary studies used to establish the Bioresmethrin ADI:
| Assessment Factor | Value | Details |
|---|---|---|
| Current ADI | 0.03 mg/kg bw | Established based on a 1991 assessment [1]. |
| Toxicological Basis | Mild liver toxicity | Increased relative liver weight, discolouration, hepatocellular hypertrophy, and fatty vacuolisation (steatosis) [1]. |
| Critical Study | 2-year dietary study in rats | Identified a NOEL of 3 mg/kg bw/day [1]. |
| Safety Factor | 100 | Standard factor accounting for interspecies (x10) and intraspecies (x10) variation [1]. |
| Previous ADI (1975) | 0.3 mg/kg bw | Based on a higher NOEL of 30 mg/kg bw/day from a medium-term rat study [1]. |
This compound exhibits low acute oral and dermal toxicity and is not a skin sensitizer [1]. Long-term studies show no evidence of carcinogenicity or genotoxicity. Reproductive and developmental studies in rats and rabbits found no adverse effects on reproduction or fetal development [1]. Neurotoxic effects were observed only at extremely high doses not relevant to human exposure levels [1].
The primary metabolic pathway for this compound involves rapid absorption, hydrolysis of the ester bond, and oxidation. The major metabolite is 5-Benzyl-3-furoic Acid (BFCA) [1] [2].
This compound is metabolized primarily to BFCA before excretion.
This metabolite, BFCA, is responsible for most of the nervous system toxicity observed in mammals from this compound exposure, though this occurs at doses far above the NOEL used to establish the ADI [1].
The ADI for this compound is primarily derived from chronic toxicity studies. The core methodology for the pivotal 2-year rat study is outlined below.
This compound has a well-established ADI of 0.03 mg/kg bw based on a robust, long-term animal study. Its primary toxicological target is the liver, and its key neurotoxic metabolite, BFCA, is well-characterized.
Bioresmethrin is a synthetic pyrethroid insecticide and one of the four stereoisomers of resmethrin. It is characterized by its (1R,trans) configuration, which is the most biologically active isomer [1] [2]. Its chemical name is (5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate [1].
Historical research and trials have established the efficacy of this compound, particularly against major stored product pests. The data below is primarily derived from grain protectant trials [4].
This compound has demonstrated high potency against a broad spectrum of stored product insects. The following table summarizes efficacy data from laboratory and silo trials, showing mortality and control of F1 generations after long-term grain storage.
Table 1: Efficacy of this compound in Grain Protectant Trials (Adapted from Ardley & Desmarchelier, 1974) [4]
| Protectant Treatment | Grain Holding Period (Months) | Lab Assay Mortality (%)(Sgs=S. granarius, Rds=R. dominica, Tcs=T. confusum) | F1 Generation (Live Insects) | | :--- | :--- | :--- | :--- | | | | Sgs | Rds | Tcs | Sgs | Rds | Tcs | | 1 ppm this compound + 10 ppm PBO | 4 | 99% | 100% | 0% | 0 | 0 | 0 | | 0.5 ppm this compound + 5 ppm PBO | 4 | 100% | 100% | 40% | 0 | 0 | 0 | | 4 ppm this compound | 12 | 5% | 100% | <8% | 63 | 0 | - | | 8 ppm this compound | 12 | 40% | 100% | <15% | 3 | 1 | - | | 12 ppm this compound | 12 | 95% | 100% | <38% | 0 | 0 | - |
Abbreviation: PBO (Piperonyl Butoxide)
Application rates for this compound vary based on the target pest, the specific formulation, and the use of a synergist. The following table provides a summary of application rates found in the literature.
Table 2: Summary of this compound Application Rates for Stored Products
| Application Scope / Target | Application Rate (Active Ingredient) | Formulation / Method | Key Findings / Notes |
|---|---|---|---|
| General Grain Protectant | 1 - 4 ppm | Admixture with grain | Effective against a wide range of pests; lower rates often require a synergist [4]. |
| Grain Protectant (with Synergist) | 0.5 - 4 ppm + 5 - 20 ppm PBO | Admixture with grain | Piperonyl Butoxide (PBO) acts as a synergist, providing 4 to 9-fold increased efficacy, especially against strains with tolerance [4]. |
| Control of *Rhyzopertha dominica* | 4 ppm + 20 ppm PBO | Admixture with grain | Showed excellent cost/efficiency and remained effective after 12 months of storage [4]. |
| Aerosols for Space Treatment | Not specified in results | Aerosol / Fogging | Used in food storage areas and aircraft disinfestation; unlikely to cause significant residues in food [4]. |
This section provides detailed methodologies for conducting efficacy trials of this compound as a grain protectant, based on historical experimental designs.
This protocol is designed to test the efficacy and residual activity of this compound treatments on stored grain.
Workflow: Grain Protectant Efficacy Trial
This compound is a potent synthetic pyrethroid insecticide that has found significant application in stored product protection due to its high insecticidal activity and favorable environmental profile. As the (1R)-trans isomer of resmethrin, this compound exhibits enhanced insecticidal potency compared to the mixed-isomer parent compound while demonstrating reduced mammalian toxicity, making it particularly suitable for application in stored grains where human exposure is a concern [1]. The compound acts primarily on the insect nervous system by modulating voltage-sensitive sodium channels, causing prolonged depolarization and ultimately leading to insect paralysis and death. This neurotoxic mechanism provides rapid knockdown of target pests while maintaining low toxicity to mammals at recommended application rates [1].
The protection of stored grains from insect infestation represents a critical challenge in global food security, with post-harvest losses to insect pests estimated to affect 10-30% of total yield in some regions. This compound has emerged as a valuable tool in integrated pest management programs for stored grains due to its rapid knockdown effect against a broad spectrum of stored product insects, including beetles, moths, and weevils [2]. When applied according to recommended protocols, this compound can provide effective protection throughout the storage period while minimizing residues in the final food product. The following sections provide comprehensive application notes, efficacy data, and experimental protocols to guide researchers and professionals in the appropriate use and evaluation of this compound as a grain protectant.
This compound is characterized by specific physicochemical properties that influence its behavior as grain protectant. Understanding these properties is essential for formulation development, application optimization, and residue analysis. The compound's high log Kow value indicates significant lipophilicity, which influences its distribution in grain matrices and potential for bioaccumulation [1].
Table 1: Physicochemical Properties of this compound
| Property | Specification | Significance |
|---|---|---|
| Chemical Name | 5-Benzyl-3-furylmethyl (1R)-trans-3-(2-methylprop-1-enyl)-cyclopropanecarboxylate | IUPAC nomenclature for precise identification |
| Molecular Formula | C22H26O3 | Determines molecular weight and elemental composition |
| Molecular Weight | 338.4 g/mol | Impacts dosing calculations and analytical detection |
| Physical Form | Colorless crystals | Influences formulation characteristics and handling |
| Water Solubility | 0.038 mg/L at 25°C | Indicates high hydrophobicity and potential for lipid accumulation |
| log Kow | 5.43 | Predicts high lipophilicity and potential for bioaccumulation |
| Stability | Unstable to air and light | Requires protected storage and may need stabilizers in formulations |
The metabolic fate of this compound has been extensively studied in mammalian systems, revealing rapid biotransformation and excretion. In vitro studies with mouse and rat liver microsomes demonstrate that this compound undergoes rapid hydrolysis compared to its cis-isomer counterpart (cismethrin), contributing to its lower mammalian toxicity [1]. The major metabolic pathways include: ester cleavage to generate 5-benzyl-3-furoic acid (BFCA) and chrysanthemic acid derivatives; oxidation at the trans-methyl group of the isobutenyl moiety; and conjugation of resulting metabolites with glucuronic acid or sulfuric acid for excretion [1]. This compound serves as a specific substrate for human carboxylesterase 1 (CE1), which explains its rapid metabolic clearance in mammals and contributes to its favorable toxicological profile [1].
The application of this compound as a grain protectant involves treatment of the entire grain mass during bin loading to establish uniform distribution throughout the storage structure. Proper application is critical to achieve effective insect control while maintaining grain quality and minimizing residue concerns. Application should target the moving grain stream at the bottom of bucket elevators, augers, or belts to facilitate optimal distribution and kernel coverage [3]. The application rate must be calibrated according to grain type, expected storage conditions, and target pest species, with typical application rates ranging from 1-5 ppm active ingredient depending on these factors [2].
For optimal performance, this compound should be applied to clean, dry grain with moisture content below 14% to minimize degradation and maintain efficacy throughout the storage period. The formulation type influences adherence to grain kernels and residual activity, with emulsifiable concentrates (EC) providing superior distribution compared to wettable powders (WP) in most situations [3]. In some cases, layer treatment approaches may be employed where application is targeted to specific grain layers (bottom, middle, or top) rather than the entire mass, though this approach requires specific label authorization and may provide less complete protection than whole-mass treatment [3].
Table 2: Grain Protectant Application Parameters for this compound
| Parameter | Specification | Notes |
|---|---|---|
| Application Timing | During bin loading | Allows uniform distribution throughout grain mass |
| Application Point | Moving grain stream at elevator/auger bottom | Maximizes kernel contact and distribution efficiency |
| Recommended Formulations | Emulsifiable concentrates (EC), Wettable powders (WP) | EC formulations typically provide superior distribution |
| Dilution Volume | 3-5 gallons water per 1,000 bushels | Carrier volume must ensure uniform coverage |
| Compatibility | Compatible with other protectants including IGRs | Synergistic effects observed with piperonyl butoxide [1] |
| Layer Treatment | Optional if permitted by product label | Bottom, middle, and top layers or every fifth load |
Top-dress applications of this compound provide targeted protection against secondary infestation occurring from the grain surface after storage. This approach establishes a protective barrier at the grain surface where most subsequent infestations originate, particularly from flying insects that enter storage structures through vents or other openings [3]. Top-dress treatments are typically applied to the upper 4-12 inches of grain, either at the time of bin loading or as a remedial treatment when insect activity is detected at the surface [3].
The standard protocol for top-dress application involves even distribution of the diluted insecticide across the grain surface, followed by shallow incorporation (typically 4 inches) to create a treated layer that prevents insect penetration while minimizing volatilization and degradation. Some protocols recommend sequential application, where half of the calculated product is incorporated into the surface layer and the remaining half is applied to the surface and left undisturbed [3]. This approach establishes both an immediate knockdown barrier and a longer-term reservoir of active ingredient. Applications should be timed when grain temperatures are between 60-80°F (15-27°C) as insect activity increases significantly at temperatures above 77°F (25°C) [3].
This compound demonstrates potent insecticidal activity against a broad spectrum of stored product pests, with variations in sensitivity among species and life stages. The compound exhibits both rapid knockdown and good residual activity when applied properly to stored grains. Studies have demonstrated that this compound provides effective control of major stored grain beetles including Sitophilus oryzae (rice weevil), Rhyzopertha dominica (lesser grain borer), Tribolium castaneum (red flour beetle), and Oryzaephilus surinamensis (sawtoothed grain beetle) [2].
Efficacy is influenced by multiple factors including grain type, moisture content, temperature, and application method. This compound generally shows enhanced performance on low-moisture grains (<12%) stored under cool conditions, though it remains effective across a broad range of storage environments [3]. The residual activity typically persists for 4-8 months depending on these environmental factors and the specific formulation employed. Research has demonstrated that control failures in field settings often correlate with development of resistance, particularly in populations with previous exposure to pyrethroid insecticides [2].
Table 3: Efficacy Profile of this compound Against Major Stored Product Pests
| Target Pest | Life Stage Most Affected | Time to 95% Knockdown (Hours) | Residual Protection (Months) | Notes |
|---|---|---|---|---|
| Sitophilus oryzae (Rice weevil) | Adult | 4-8 | 6-8 | Highly effective at recommended rates |
| Rhyzopertha dominica (Lesser grain borer) | Adult | 6-12 | 4-6 | Moderate resistance reported in some populations [2] |
| Tribolium castaneum (Red flour beetle) | Adult, Larva | 12-24 | 4-6 | Larval stages show reduced sensitivity |
| Oryzaephilus surinamensis (Sawtoothed grain beetle) | Adult | 2-6 | 6-8 | Highly susceptible at low application rates |
| Plodia interpunctella (Indian meal moth) | Adult, Larva | 1-4 | 3-5 | Rapid knockdown of flying adults |
The influence of temperature on this compound efficacy follows a non-linear pattern, with optimal performance observed between 77-90°F (25-32°C) when insect metabolic activity is highest [3]. At temperatures below 59°F (15°C), insect activity decreases significantly, reducing both pest pressure and insecticide efficacy. However, this compound maintains sufficient vapor activity at warmer temperatures to provide limited control of insects in the headspace above treated grain, enhancing its performance against flying moths and beetles [1].
Application of this compound requires appropriate PPE to minimize operator exposure during handling and application. The minimum recommended protection includes chemical-resistant gloves (nitrile or neoprene), protective eyewear (safety goggles), long-sleeved clothing, and closed shoes [3]. For situations where respiratory exposure is likely, particularly during the handling of concentrates or applications in poorly ventilated spaces, use of an NIOSH-approved respirator with organic vapor cartridges is recommended.
In case of dermal exposure, immediately remove contaminated clothing and wash affected skin thoroughly with soap and water. For eye exposure, flush with copious amounts of clean water for at least 15 minutes while holding eyelids open. In cases of inhalation exposure, move the affected person to fresh air and seek medical attention if respiratory irritation persists. If ingestion occurs, do not induce vomiting; seek immediate medical attention and provide the product label information to healthcare providers [1].
Establishing appropriate pre-harvest intervals is critical for compliance with maximum residue limits (MRLs) established by regulatory agencies. While specific MRLs vary by country and commodity, this compound residues in stored grains typically must not exceed 1-5 ppm at time of shipment to market. Residue monitoring should be conducted following established analytical methods to ensure compliance with applicable regulations [4].
Laboratory bioassays provide standardized methods to evaluate the efficacy of this compound against target stored product pests. The following protocol outlines the standard testing procedure for contact efficacy determination:
This protocol enables researchers to generate dose-response curves for various insect species and compare formulation efficacy under controlled conditions.
Analysis of this compound residues in stored grains requires sensitive and specific methodology to detect low concentrations in complex matrices. The following QuEChERS-based protocol has been validated for this compound residue determination in various grain matrices [4]:
Sample Extraction:
Cleanup Procedure:
GC-MS/MS Analysis:
This method achieves limits of quantification of 10-15 μg/kg with recovery rates of 85-100% and relative standard deviations below 10%, meeting international validation criteria for pesticide residue analysis [4].
The experimental workflow for the residue analysis method can be visualized as follows:
Diagram 1: Analytical workflow for this compound residue analysis in grains using QuEChERS and GC-MS/MS
The development of insecticide resistance represents a significant challenge in the long-term utilization of this compound for grain protection. Documented cases of resistance in stored product pests include populations of Tribolium castaneum and Rhyzopertha dominica with reduced susceptibility to pyrethroids [2]. Implementation of resistance management strategies is essential to preserve the efficacy of this compound and related compounds.
Regular resistance monitoring should be conducted using standardized bioassay methods to detect changes in susceptibility before control failures occur. The discriminating dose bioassay employs a concentration that reliably eliminates susceptible individuals while surviving insects indicate potential resistance. For this compound, diagnostic concentrations of 1-2 ppm typically serve this purpose for most stored product beetles. Molecular detection methods targeting specific resistance mechanisms, such as kdr-type mutations in sodium channel genes, provide complementary approaches for early resistance detection [2].
Insecticide rotation involving compounds with different modes of action represents the cornerstone of resistance management. This compound should be rotated with non-pyrethroid insecticides such as organophosphates (pirimiphos-methyl), insect growth regulators (methoprene), or spinosyns (spinosad) on a seasonal or annual basis [3]. Combination products that mix this compound with synergists such as piperonyl butoxide (PBO) can overcome metabolic resistance mechanisms and extend the product's effective lifespan [1].
The relationship between this compound's properties and appropriate application strategies can be visualized as follows:
Diagram 2: Relationship between this compound properties and application strategies
This compound remains a valuable tool for protecting stored grains from insect damage when applied according to recommended protocols and as part of a comprehensive integrated pest management program. Its favorable toxicological profile and rapid knockdown activity make it particularly suitable for situations where rapid pest suppression is required with minimal mammalian risk. The application notes and experimental protocols provided in this document offer researchers and professionals a comprehensive framework for the appropriate use and evaluation of this compound in stored grain environments.
Future research directions should focus on optimizing formulation technologies to enhance residual activity and reduce environmental degradation, developing precise application equipment to minimize use rates while maintaining efficacy, and elucidating resistance mechanisms to inform management strategies. Additionally, further investigation of synergistic combinations with other biorational insecticides may extend the functional lifespan of this compound while reducing selection pressure for resistance development.
Piperonyl butoxide (PBO) is a widely used synergist that, despite having little to no insecticidal activity on its own, significantly enhances the potency of several insecticide classes, including pyrethrins, pyrethroids (like bioresmethrin), carbamates, and rotenone [1]. It appears in over 1,500 US EPA-registered products and is approved for use in agriculture, public health mosquito control, and human and veterinary applications against ectoparasites like head lice [1].
The primary mechanism by which PBO acts is the inhibition of the insect's mixed-function oxidase (MFO) system, also known as the cytochrome P-450 system [1] [2]. This system is a major defense pathway in insects, responsible for the oxidative breakdown and detoxification of insecticides [2].
Other research suggests that for some insecticide combinations, such as permethrin and propoxur, a physiological synergism may also occur at the synaptic level in the insect central nervous system, further increasing toxicity [3].
The following table summarizes data from scientific studies demonstrating the synergistic effect of PBO when combined with different insecticides. While this compound is not listed, the data for other pyrethroids like deltamethrin illustrate the potential magnitude of this effect.
Table 1: Documented Synergistic Effects of Piperonyl Butoxide (PBO) with Various Insecticides
| Insecticide | Target Insect | Synergistic Ratio (SR) | Key Findings | Source |
|---|---|---|---|---|
| Deltamethrin (Pyrethroid) | Helopeltis theivora (Tea Mosquito Bug) | 44.60 | The toxicity of deltamethrin increased 44.6-fold when combined with PBO. | [2] |
| Quinalphos (Organophosphate) | Helopeltis theivora | 16.01 | The toxicity of quinalphos increased 16-fold when combined with PBO. | [2] |
| Imidacloprid (Neonicotinoid) | Helopeltis theivora | 11.14 | The toxicity of imidacloprid increased over 11-fold when combined with PBO. | [2] |
| d-Phenothrin (Pyrethroid) | Mosquitoes (Aircraft Disinsection) | N/A | A controlled trial showed 2% d-phenothrin was highly effective, with odds of mosquito mortality 171.7x higher than in controls. PBO is commonly formulated with pyrethroids for such applications. | [4] |
This protocol outlines a standard surface contact bioassay method for evaluating the synergism between an insecticide and PBO in insect populations, adaptable for this compound [2] [5].
The workflow below illustrates the key stages of this experimental protocol.
For any experimental work, safety and regulatory adherence are paramount.
The following diagram maps out the logical sequence and decision points in a synergism study, from formulation to data interpretation.
To advance your research on this compound specifically, I suggest:
Bioresmethrin is a synthetic pyrethroid insecticide derived from natural pyrethrins found in chrysanthemum flowers. It acts on insect nervous systems, causing paralysis and death, while maintaining low mammalian toxicity and environmental persistence. Thermal fogging applications utilize heat to generate fine insecticidal droplets that remain suspended in air, penetrating areas difficult to reach with traditional sprays. These properties make this compound particularly valuable for controlling adult mosquito populations in public health, agricultural, and residential settings [1].
The thermal fogging process involves heating a this compound formulation mixed with carrier oil to create an insecticidal vapor that condenses upon contact with cooler air, forming a visible fog of ultra-fine droplets (typically <20μm). These small droplets remain airborne longer than conventional sprays, providing thorough coverage of treatment areas. This compound's rapid knockdown effect against flying insects combined with its favorable environmental profile has established it as a preferred option for integrated pest management programs addressing public health threats from disease vectors [1] [2].
Table 1: Characteristics of this compound Technical Grade
| Property | Specification |
|---|---|
| Chemical Class | Synthetic pyrethroid |
| Mode of Action | Sodium channel modulator in insect nervous systems |
| Knockdown Speed | Rapid (minutes to hours) |
| Mammalian Toxicity | Low (acute oral LD₅₀ >5000 mg/kg in rats) |
| Avian Toxicity | Low |
| Environmental Persistence | Rapid degradation in sunlight (hours to days) |
| Residual Activity | Low to moderate (up to 1 week depending on surface) |
This compound exhibits strong insecticidal activity against a broad spectrum of insects including mosquitoes, flies, ants, and agricultural pests. Its rapid degradation in sunlight minimizes environmental accumulation, while low mammalian toxicity permits use in areas with human activity. These characteristics align well with sustainable pest management approaches and regulatory requirements for reduced ecological impact [1].
Table 2: Commercial Formulations for Thermal Fogging
| Formulation Type | Concentration Range | Carrier Type | Application Context |
|---|---|---|---|
| Oil-based concentrates | 1-10% AI | Petroleum solvents | Outdoor fogging, agricultural applications |
| Emulsifiable concentrates (EC) | 2-5% AI | Oil/water emulsions | Versatile for multiple settings |
| Water-based suspensions | 1-5% AI | Aqueous with additives | Indoor/sensitive areas |
| Ultra-low volume (ULV) | 0.5-2% AI | Minimal carrier | Efficient large-area coverage |
Formulation selection depends on target insect species, application environment, equipment compatibility, and regulatory restrictions. Oil-based formulations typically produce superior fog characteristics and insecticide stability but may present greater respiratory hazards and leave visible residues. Water-based options offer improved safety profiles but may require additives to maintain this compound stability during the heating process [3] [2].
Site Assessment: Conduct thorough inspection of treatment area to identify mosquito resting sites, breeding areas, and potential resistance issues. Document environmental conditions including temperature, wind speed, and humidity [2].
Equipment Calibration:
Community Notification: Inform residents of treatment schedule, precautionary measures (remain indoors, cover food/water), and post-application reentry intervals [2].
Mixing Instructions:
Application Parameters:
Treatment Strategy:
Entomological Monitoring:
Efficacy Metrics Calculation:
Table 3: Expected Efficacy Outcomes Based on Field Studies
| Application Context | Target Pest | Knockdown Time | Efficacy Duration | Population Reduction |
|---|---|---|---|---|
| Residential areas | Mosquitoes | 30-60 minutes | Up to 1 week | 70-80% within hours [1] |
| Public health fogging | Phlebotomus sand flies | Immediate | 2-5 weeks | 93% at 36hrs, 41% overall [4] |
| Sewer systems | Periplaneta americana | Rapid | Variable | Significant reduction [5] |
| Agricultural settings | Multiple pests | <30 minutes | Several days | 30% decrease in crop loss [1] |
Minimum PPE for Operators:
Additional Protection Measures:
Pre-Application Precautions:
Application Restrictions:
Post-Application Protocols:
The following diagram illustrates the complete thermal fogging application protocol:
Figure 1: Thermal Fogging Application Workflow
Table 4: Field Trial Results for this compound Thermal Fogging
| Study Context | Target Species | Application Rate | Knockdown Efficacy | Residual Protection | Citation |
|---|---|---|---|---|---|
| Public health (tropical) | Aedes mosquitoes | Standard thermal fogging concentration | 70-80% population reduction | Up to 1 week | [1] |
| Hyrax dens (Palestine) | Phlebotomus sand flies | Permethrin thermal fogging | 93% reduction at 36 hours | 5 weeks significant reduction | [4] |
| Sewer systems | Periplaneta americana | Thermal fog formulation | Rapid knockdown | Variable depending on environment | [5] |
| Food facilities | Multiple flying insects | Low concentration applications | 50% pest reduction | Minimal residual desired | [1] |
Field trials demonstrate that this compound thermal fogging can achieve high initial knockdown against various insect pests, with efficacy influenced by application timing, environmental conditions, and target insect behavior. The rapid degradation profile makes it particularly suitable for situations where prolonged residual activity is undesirable, such as food processing facilities or outdoor recreational areas [1].
Insecticide resistance poses a significant challenge to pyrethroid efficacy. Studies report this compound resistance in Aedes aegypti populations, necessitating careful resistance management strategies [6]. Recommended approaches include:
This compound thermal fogging represents an effective tool for rapid knockdown of adult mosquito populations and other pest insects in various settings. Its favorable environmental and mammalian toxicity profile makes it suitable for application in sensitive environments where human exposure is a concern. Successful implementation requires careful attention to application parameters, equipment calibration, and safety protocols.
The technique shows particular value in public health emergency responses to disease outbreaks and in integrated pest management programs where rapid population reduction is needed. However, operators should implement resistance management strategies and combine thermal fogging with other control methods for sustainable long-term vector management. Continued monitoring of efficacy and environmental impact remains essential for optimizing application protocols.
Bioresmethrin is a broad-spectrum synthetic pyrethroid insecticide characterized by its (1R,trans) stereochemical configuration, which is the most biologically active isomer of resmethrin [1] [2]. It is primarily used in domestic and public health situations for control of pests such as houseflies, mosquitoes, wasps, and cockroaches [2]. Its mode of action involves modulation of sodium channels in the insect nervous system, leading to paralysis and death [2].
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suited for this compound analysis due to the compound's thermal stability and volatility [3]. The combination of GC separation with MS detection provides a powerful tool for identifying, confirming, and quantifying this compound in various matrices, enabling precise monitoring for environmental, public health, and regulatory purposes [3] [4].
Understanding the physicochemical properties of this compound is crucial for developing an effective GC-MS method, as these properties directly influence extraction, separation, and detection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Analytical Significance |
|---|---|---|---|
| Molecular Formula | C₂₂H₂₆O₃ | - | Determines molecular ion and fragment masses [2] |
| Molecular Weight | 338.44 | g/mol | Base for mass spectral interpretation [2] |
| Water Solubility | 0.3 | mg/L @ 20°C, pH 7 | Indicates need for efficient organic solvent extraction [2] |
| log P (Kow) | 4.7 | - | High lipophilicity; favors non-polar extraction solvents [2] |
| Vapour Pressure | 18.6 | mPa @ 20°C | High volatility; ideal for GC analysis without derivatization [2] |
A standard GC-MS system for this analysis includes:
Table 2: Standard GC-MS Operating Conditions for this compound Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| Injection Volume | 1-2 µL | Compromise between sensitivity and column/liner capacity [6] |
| Injection Mode | Splittless (purge time: 1 min) | Maximizes analyte transfer to column for trace analysis [3] |
| Carrier Gas | Helium, >99.999% purity | Inert, efficient, and compatible with MS vacuum systems [4] [6] |
| Carrier Gas Flow | 1.0 - 2.0 mL/min (constant flow) | Optimizes separation efficiency and analysis time [6] |
| Oven Program | 60°C (hold 1 min) → 30°C/min → 180°C → 15°C/min → 300°C (hold 5 min) | Balances resolution and speed; ensures elution of high-boiling components [6] |
| Transfer Line Temp. | 280°C | Prevents analyte condensation between GC and MS [3] |
| Ionization Mode | Electron Ionization (EI) | Standard, reproducible spectra for library matching [3] [5] |
| Ionization Energy | 70 eV | Standard energy for generating comparable mass spectra [3] |
| Ion Source Temp. | 230 - 280°C | Ensures efficient ionization and prevents condensation [3] |
| Quadrupole Temp. | 150°C | - |
| Solvent Delay | 3-5 min | Protects detector from solvent peak [5] |
| Data Acquisition | Full Scan (m/z 50-500) or SIM | Full scan for identification, SIM for higher sensitivity quantification [4] |
Under 70 eV EI conditions, this compound (MW 338.44) typically produces a characteristic mass spectrum. Key fragments and their proposed identities are listed below. The molecular ion is often of low abundance due to the labile ester linkage.
Table 3: Characteristic Mass Spectral Fragments of this compound
| m/z | Proposed Fragment Identity |
|---|---|
| 338 | Molecular Ion (M+•), low abundance |
| 171 | [C10H11O3]+ (5-benzyl-3-furylmethyl moiety after ester cleavage) |
| 143 | [C10H7O]+ (5-benzyl-3-furyl fragment) |
| 123 | [C8H11O]+ (Chrysanthemic acid-derived fragment) |
| 81 | [C5H5O]+ (Furyl-related fragment) |
The following workflow diagram summarizes the entire analytical process for this compound using GC-MS:
GC-MS is a robust and reliable technique for the precise identification and quantification of this compound in various sample types. The method leverages the volatility of this compound and the high specificity of mass spectrometric detection. Adherence to the protocols for sample preparation, instrumental analysis, and data interpretation outlined in this document will ensure the generation of accurate and defensible data for research and regulatory compliance.
Bioresmethrin is a broad-spectrum synthetic pyrethroid insecticide. It is one of the four stereoisomers of resmethrin, specifically the (1R, trans)-isomer, which is known for its high biological activity [1] [2]. Its primary mode of action is as a sodium channel modulator, acting on the nervous system of insects upon contact [2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Description/Significance |
|---|---|---|
| Chemical Formula | C₂₂H₂₆O₃ [2] | - |
| Molecular Mass | 338.44 g/mol [2] | - |
| Physical State | Viscous yellow-brown liquid [2] | May require specific solvents for handling in experiments. |
| Water Solubility | 0.3 mg/L at 20°C [2] | Very low solubility; indicates high hydrophobicity. |
| Octanol-Water Partition Coefficient (Log P) | 4.7 [2] | High; suggests potential for bioaccumulation. |
| Vapour Pressure | 18.6 mPa at 20°C [2] | Moderately volatile; inhalation and drift are potential exposure concerns. |
Available toxicological data indicates that this compound has a relatively low mammalian oral toxicity but is highly toxic to fish and aquatic invertebrates [2]. Notably, its isomer, cismethrin (the 1R,cis isomer), is significantly more toxic to mammals [1].
Table 2: Summary of Toxicity Data for this compound and Related Compounds
| Organism / Context | Effect / Endpoint | Value / Observation | Notes |
|---|---|---|---|
| Mammals (general) | Acute Oral Toxicity | Low [2] | The (1R)-trans isomer is less toxic than the (1R)-cis isomer (cismethrin) [1]. |
| Mice/Rats | Neurotoxic Effects | Not measurable via intraperitoneal or intracerebral injection [1] | Contrasts with cismethrin, which induces tremors [1]. |
| Fish & Aquatic Invertebrates | Acute Toxicity | Highly toxic [2] | Requires careful environmental management. |
| Honeybees | Contact/Oral Toxicity | High (≤ 2 μg/bee) [2] | Poses a risk to pollinators. |
| Human Health | Respiratory Effects | Potential respiratory irritant [2] | Use adequate ventilation and personal protective equipment (PPE). |
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting toxicity data. The metabolism of resmethrin isomers, including this compound, has been studied in rats [1].
The metabolic fate of this compound involves several key pathways, primarily leading to detoxification and rapid elimination [1]. The following diagram illustrates the major metabolic transformations.
Key Enzymes Involved:
While explicit protocols were not found, the literature provides critical considerations for designing toxicity studies.
The following workflow outlines a generalized approach for determining the neurotoxic potential of this compound in a rodent model, based on the cited methodologies.
The available search results do not contain detailed OECD or EPA standard operating procedures (SOPs) for LD50 determination.
This compound is rapidly metabolized in vivo via two primary pathways: ester bond hydrolysis and oxidation at various sites on the molecule. The table below summarizes the key enzymes involved in its metabolism [1].
| Enzyme System | Enzyme(s) Involved | Role in this compound Metabolism | Specificity / Notes |
|---|---|---|---|
| Carboxylesterases | Human Carboxylesterase 1 (CE1) [1] | Primary hydrolysis of the ester bond. | Highly specific for this compound; Human CE2 does not hydrolyze it [1]. |
| Cytochrome P450s (CYPs) | Rat: CYP1A1, 2C6, 2C11, 3A1 [1] Human: CYP2C8, 2C9, 2C19 [1] | Oxidation of methyl groups on the isobutenyl moiety and the benzene ring [1]. | Metabolizes both cis and trans isomers, though oxidation rates differ [1]. | | Conjugating Enzymes | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) [1] | Conjugation of oxidative metabolites (e.g., 4′-OH-BFCA, α-OH-BFCA) for excretion [1]. | — |
The following diagram illustrates the primary metabolic pathway of this compound, integrating the key enzymes from the table above.
While direct assay protocols were not found, the metabolic data allows for the proposal of robust experimental workflows focusing on the two main metabolic pathways.
This protocol is designed to measure the hydrolysis of this compound by carboxylesterases, such as human CE1.
1. Principle: The assay measures the initial rate of this compound hydrolysis by monitoring the appearance of the acid moiety (chrysanthemic acid derivatives) or the alcohol moiety (5-benzyl-3-furylmethanol) over time [1].
2. Reagents:
3. Step-by-Step Protocol:
4. Detection and Analysis:
The following diagram summarizes the esterase assay workflow.
This protocol assesses the oxidative metabolism of this compound by CYP enzymes.
1. Principle: The assay measures the formation of oxidized metabolites (e.g., hydroxymethyl derivatives) in a NADPH-regenerating system that supports CYP activity [1].
2. Reagents:
3. Step-by-Step Protocol:
4. Detection and Analysis:
I hope these structured application notes provide a solid foundation for your research and development efforts.
Resistance to bioresmethrin, a pyrethroid insecticide, primarily evolves through two core mechanisms: target-site resistance and metabolic resistance [1].
The following diagram illustrates how these mechanisms function at the molecular level to reduce the insecticide's efficacy:
Q1: What are the primary genetic mutations (kdr) conferring this compound resistance? Mutations in the voltage-sensitive sodium channel (VSSC) gene are a major cause. Common knockdown resistance (kdr) alleles include [2]:
Q2: Which detoxification enzymes are most associated with metabolic resistance? The primary enzyme families involved in the metabolic detoxification of pyrethroids like this compound are [1]:
Q3: How does the stereochemistry of this compound influence resistance? this compound is the (1R,trans) isomer of resmethrin and is the most insecticidally active one. Resistance levels can vary dramatically depending on the specific stereochemistry of the pyrethroid being tested. Research shows that a specific kdr allele may confer high resistance to one pyrethroid isomer but lower resistance to another [2]. This underscores the need to use the correct isomer in experiments.
Q4: What is the role of the GPCR pathway in regulating resistance? Emerging evidence suggests that the GPCR/Gαs/AC/cAMP/PKA signaling cascade can regulate the expression of resistance P450 genes. Knocking down components of this pathway (Gαs or AC) decreased P450 gene expression and increased susceptibility to pyrethroids, indicating this pathway is a master regulator of metabolic resistance [3].
This WHO-standard method determines resistance levels in a mosquito population.
This assay identifies the contribution of specific enzyme families to resistance.
This protocol uses PCR to identify specific genetic mutations.
TABLE 1: Reported Resistance Levels Conferred by Different kdr Alleles in *Aedes aegypti* This table compares resistance factors (RF) for different pyrethroids conferred by common kdr alleles in a congenic strain background [2].
| Pyrethroid Insecticide | kdr allele: F1534C (RF) | kdr allele: S989P+V1016G (RF) | kdr allele: V410L+V1016I+F1534C (RF) |
|---|---|---|---|
| Permethrin | 7-16x | 21-107x | 3.9-56x (varies by study) |
| Deltamethrin | 7-16x | 21-107x | 3.9-56x (varies by study) |
| λ-Cyhalothrin | Not Reported | Not Reported | 16x |
| Bioallethrin | Not Reported | Not Reported | 10x |
TABLE 2: Key Detoxification Enzymes and Their Suspected Roles This table summarizes the main enzymes involved in metabolic resistance to pyrethroids [3] [1].
| Enzyme Family | Phase | Primary Function in Detoxification | Common Inhibitor (Synergist) |
|---|---|---|---|
| Cytochrome P450 (CYP) | I | Oxidation/hydroxylation of the insecticide molecule | Piperonyl Butoxide (PBO) |
| Glutathione S-transferase (GST) | II | Conjugation with glutathione | Diethyl Maleate (DEM) |
| Carboxylesterase (CCE) | I | Hydrolysis of the ester bond | Triphenyl Phosphate (TPP) |
Based on the underlying mechanisms, effective resistance management should be multi-faceted:
This compound is a synthetic pyrethroid insecticide known for its high potency and broad-spectrum activity against insects affecting stored products [1] [2]. Its effectiveness, however, is threatened by widespread resistance.
The following table summarizes the primary mechanisms through which insects develop resistance to pyrethroids like this compound.
| Mechanism | Description | Key Examples & Molecular Basis |
|---|---|---|
| Target-Site Resistance | Mutations in the voltage-gated sodium channel (VGSC) gene reduce the insecticide's binding affinity [5] [6]. | kdr (knockdown resistance) mutations such as L1014F/S and super-kdr (M918T + L1014F) in the VGSC; N1575Y mutation can enhance resistance [5] [7] [6]. |
| Metabolic Resistance | Overproduction or enhancement of detoxification enzymes breaks down the insecticide before it reaches its target [6]. | Cytochrome P450 monooxygenases (P450s) and carboxylesterases are key enzyme families implicated in metabolizing pyrethroids [5] [6]. |
The relationship between these mechanisms and their impact on the insecticide's action can be visualized in the following pathway.
Effective resistance management begins with accurate detection. The following protocols allow for both phenotypic (observable) and genotypic (DNA-based) screening.
Protocol 1: Phenotypic Detection via Bottle Bioassay This bioassay determines the resistance level in a field-collected population by measuring mortality at a diagnostic concentration [4] [7].
Protocol 2: Genotypic Detection of kdr Mutations via TaqMan Assay This molecular method detects the presence of specific resistance alleles (e.g., L1014F) in individual or pooled insect samples [7].
A proactive Insecticide Resistance Management (IRM) strategy is crucial. The core principle is to reduce selection pressure by rotating or mixing compounds with different modes of action [3].
Strategies to Overcome Existing Resistance:
Q1: My bottle bioassay shows 60% mortality at the diagnostic dose. Is this population resistant? Yes, this indicates resistance. According to the definition from IRAC, resistance is indicated by the "repeated failure of a product to achieve the expected level of control" [6]. Mortality significantly below 100% in a robust assay suggests a heritable reduction in susceptibility in your population.
Q2: Can I use a kdr assay alone to confirm this compound resistance? No. A kdr assay is a powerful tool, but it only detects one specific mechanism (target-site). Resistance can also be conferred by metabolic enzymes (P450s) which this test would not identify [5] [6]. For a complete picture, use molecular assays in conjunction with phenotypic bioassays.
Q3: Why is using a synergist like PBO considered a best practice? PBO inhibits metabolic resistance, one of the most common and potent resistance mechanisms [6]. Incorporating PBO into your diagnostic assays helps identify if metabolic detoxification is a factor. In control scenarios, it can help restore the efficacy of this compound and reduce the selection of metabolically resistant individuals [1].
Q4: Where can I find the most up-to-date IRAC mode of action classification? The definitive and global scheme is maintained online by the Insecticide Resistance Action Committee at [Link] [3].
What is this compound's mode of action? this compound is a pyrethroid insecticide classified under IRAC MoA class 3A. It acts as a sodium channel modulator, disrupting nerve function upon contact [1].
What is a synergist in insecticide formulations? A synergist is a chemical that enhances an insecticide's toxicity without significant lethal effect on its own. It typically works by inhibiting the insect's metabolic detoxification enzymes (like oxidases and esterases), allowing more of the active insecticide to reach its target site [2].
What is the documented evidence for this compound synergism? While direct studies on this compound synergists are limited, a robust body of research exists on synergism between other pyrethroids (like permethrin) and carbamates (like propoxur) or organophosphates. This suggests that exploring similar combinations for this compound is a valid research path [3] [4].
Here are detailed methodologies for key experiments to identify and validate synergist combinations for this compound.
This protocol helps quickly screen multiple potential synergist combinations [5].
> SR = LC50 of this compound alone / LC50 of this compound + Synergist > An SR significantly greater than 1 indicates synergism [3].
This advanced protocol explores the physiological interactions behind the synergism, building on research from other pyrethroids [3] [4].
Observing no synergistic effect.
Observing high control mortality.
Experiencing high variability in replicate results.
The diagram below illustrates the hypothesized physiological mechanism of synergism between a pyrethroid like this compound and a carbamate, based on research with permethrin and propoxur [3] [4].
Based on the established properties of this compound and general pyrethroid research, the table below summarizes potential synergists to investigate.
Table: Potential Synergists for this compound Testing
| Synergist | Target Enzyme | Compatible Insecticide Classes | Key Considerations for Experimental Design |
|---|---|---|---|
| Piperonyl Butoxide (PBO) | Multi-function Oxidases (MFOs) [3] | Pyrethroids, Carbamates, Others [2] | The most common synergist; first-line candidate for screening [3] [2]. |
| DEF (Tribufos) | Esterases [3] | Pyrethroids, Organophosphates | Check for inherent toxicity in target species; may require dose optimization [3]. |
| Carbamates (e.g., Propoxur) | Acetylcholinesterase (AChE) [4] | Pyrethroids (via physiological mechanism) [3] [4] | Acts via a physiological target-site mechanism, not just metabolic inhibition [3] [4]. |
Resistance Factor (RF) quantifies the resistance level in a field population compared to a susceptible reference strain. It's calculated from bioassay data [1].
| Metric | Description | Calculation Formula |
|---|---|---|
| LC50 | Lethal Concentration that kills 50% of the test population. | Determined from log dose-probit analysis [1]. |
| Resistance Factor (RF) | Ratio of LC50 values. | RF = LC50 (Resistant Strain) / LC50 (Susceptible Strain) [1]. |
The adult vial test is a standard bioassay for monitoring resistance to contact insecticides like pyrethroids [1].
| Issue | Possible Cause | Solution |
|---|---|---|
| Inconsistent or erratic dose-response results. | Incorrect concentration of stock solution; uneven coating of vials. | Re-calculate and carefully prepare stock solutions; ensure vials rotate sufficiently for even coating [1]. |
| Low mortality in control groups. | Underlying health issues with the test insects; environmental stress. | Maintain healthy insect colonies under optimal conditions; validate control group viability before the assay [1]. |
| No discernible dose-response curve. | The range of test concentrations is inappropriate; the population is highly resistant. | Re-run the bioassay with a wider range of concentrations, informed by published data or a preliminary exploratory test [1]. |
Understanding resistance mechanisms is crucial for troubleshooting unexpected results.
Q1: What are the primary environmental fate characteristics of this compound that influence its impact? this compound's environmental impact is largely defined by its physicochemical properties. It is a broad-spectrum pyrethroid insecticide with a low aqueous solubility (0.3 mg/L at 20°C and pH 7) and a high octanol-water partition coefficient (Log P = 4.7) [1]. This means it is hydrophobic and has a strong tendency to bind to soil particles and organic matter, rather than leaching into groundwater. However, it is not considered environmentally persistent and decomposes before boiling at 180°C [1].
Q2: Which microorganisms are known to degrade pyrethroids like this compound? A wide range of microorganisms, isolated from contaminated sites, have demonstrated the ability to degrade pyrethroids. The table below lists key genera documented in scientific literature [2].
| Microorganism Type | General Names |
|---|---|
| Bacterial Genera | Achromobacter, Acidomonas, Bacillus, Brevibacterium, Catellibacterium, Clostridium, Lysinibacillus, Micrococcus, Ochrobactrum, Pseudomonas, Serratia, Sphingobium, Streptomyces |
| Fungal Genera | Aspergillus, Candida, Cladosporium, Trichoderma |
Q3: What is a common metabolic pathway for pyrethroid degradation? A central step in the microbial degradation of many pyrethroids is the hydrolysis of the ester bond, leading to the formation of simpler metabolites. The diagram below outlines this general pathway, using the common pyrethroid metabolite 3-phenoxybenzoic acid (3-PBA) as an example [3] [2].
This protocol provides a methodology for screening and evaluating the efficacy of microbial strains in degrading this compound in a liquid medium [3].
1. Preparation of Culture Medium and Stock Solution
2. Inoculation and Incubation
3. Sampling and Analytical Quantification
Optimizing cultural conditions is crucial for maximizing degradation efficiency. The following table summarizes critical parameters to investigate, based on successful pyrethroid degradation studies [3].
| Parameter | Typical Range/Optimum | Experimental Consideration |
|---|---|---|
| pH | Neutral (pH 7.0) | Test a range (e.g., 5.0-9.0) to find the optimum for your specific strain. |
| Temperature | 30°C | Test a range (e.g., 20-37°C) as it affects microbial enzyme activity. |
| Inoculum Size | 1-5% (v/v) | Too low may be ineffective; too high may cause resource depletion. |
| Initial Substrate Concentration | 50 - 100 mg/L | Test higher concentrations to assess the strain's tolerance and degradation capacity. Kinetics can be concentration-dependent. |
| Co-substrates | May be required | Some microbes degrade pesticides more efficiently with an additional carbon source. |
For researchers, maximizing the efficacy of this compound involves optimizing several key variables related to application timing. The table below summarizes the primary factors to consider.
| Factor | Consideration & Impact on Efficacy | Evidence & Rationale |
|---|---|---|
| Time of Day | Significantly impacts metabolic resistant insects; evening applications may show lower efficacy. | Circadian rhythms influence metabolic enzyme expression; evening tests showed lower mortality in metabolic-resistant mosquitoes exposed to pyrethroids [1]. |
| Observation Period | 24-hour mortality (M24) may underestimate full effect; 72-hour mortality (M72) recommended. | Significant increase in mortality observed between 24h and 72h holds in metabolic-resistant insects; allows for delayed toxic effect manifestation [1]. |
| Insect Resistance Profile | Critical for Knockdown Resistance (KDR) vs. Metabolic Resistance; timing strategy depends on mechanism. | Metabolic resistance highly influenced by circadian enzyme activity; KDR resistance (target-site mutation) shows less time-of-day variation [1]. |
| Pulse Frequency (Ecological Context) | Longer recovery periods between pulses can be more harmful to insect populations. | Aquatic invertebrate studies show longer intervals (e.g., 7 days) between pyrethroid pulses more detrimental to mayflies than shorter intervals [2]. |
This methodology is adapted from standard insecticide testing guidelines and the specific procedures used in recent pyrethroid research [1]. It provides a framework for generating your own experimental data on this compound timing.
1.0 Objective To determine the influence of time-of-day of application and post-exposure observation period on the mortality induced by this compound against insects of varying resistance statuses.
2.0 Materials
3.0 Methodology
3.1 Experimental Design A forced-contact cone bioassay will be conducted, following WHO guidelines with modifications [1]. The test will be a factorial design, testing the following variables:
3.2 Procedure
3.3 Data Analysis
The following workflow outlines the experimental procedure from start to finish:
Q1: Why should we record mortality at 72 hours if the standard is 24 hours? For insecticides like pyrethroids, a 24-hour observation period can significantly underestimate true mortality, especially against metabolically resistant insects. A delayed toxic effect means some insects that are knocked down or incapacitated at 24 hours may die later. Research on deltamethrin showed a significant increase in mortality was observed between 24 and 72 hours [1]. Implementing a 72-hour readout provides a more accurate and complete assessment of the compound's efficacy.
Q2: Does the time of day we run our bioassays really matter? Yes, particularly when working with metabolically resistant insect strains. The expression of metabolic detoxification enzymes (like certain P450s) follows a circadian rhythm. One study found that bioassays performed in the evening against metabolic-resistant mosquitoes resulted in significantly lower mortality than those performed during the day [1]. To ensure consistency and accuracy in your results, it is critical to standardize and report the time of day for all bioassays.
Q3: We are testing a new formulation. How do we design the initial efficacy tests? Begin by characterizing the baseline efficacy against a suite of well-defined insect strains. Your test matrix should include:
The available scientific literature provides strong foundational principles from pyrethroid research, but specific data on this compound is limited.
The core principle for researchers is that any pesticide mixture must be tested for compatibility, particularly when it involves beneficial organisms used in Integrated Pest Management (IPM). The following workflow provides a standardized approach for evaluating these interactions.
Diagram 1: A generalized workflow for testing the compatibility of this compound mixtures with beneficial organisms, based on IOBC guidelines [1] [2].
What is the general compatibility of this compound with other pesticides? While direct studies on this compound tank mixtures are scarce, research on other pyrethroids can offer clues. One study found that synthetic pyrethroids like cypermethrin and deltamethrin were highly harmful to a beneficial predatory mite and remained so for over 31 days after application [1]. This suggests that mixing this compound with other broad-spectrum insecticides requires careful testing.
How should I test the compatibility of a this compound mixture with a specific beneficial insect? You should follow a standardized laboratory bioassay protocol, as outlined in Diagram 1. Key steps include [1]:
Where can I find specific compatibility data for my biocontrol agent? Start with resources provided by manufacturers and specialized databases:
The table below summarizes key findings from a recent study investigating the effects of various pesticides on the predatory mite Phytoseiulus longipes, providing a model for the type of data your experiments should generate [1].
Table 1: Toxicity and persistence of selected pesticides on the predatory mite Phytoseiulus longipes. Effects are classified according to IOBC standards, where 1 = harmless, 2 = slightly harmful, 3 = moderately harmful, and 4 = harmful [1].
| Pesticide | Chemical Class/Type | Initial Toxicity Category (to adults) | Time to Become Harmless (Days post-application) |
|---|---|---|---|
| Chlorpyrifos | Organophosphate | 4 (Harmful) | >31 |
| Cypermethrin | Synthetic Pyrethroid | 4 (Harmful) | >31 |
| Imidacloprid | Nicotinoid | 3 (Moderately Harmful) | 20 |
| Propargite | Acaricide | 3 (Moderately Harmful) | 20 |
| Abamectin | Biopesticide | 3 (Moderately Harmful) | 10 |
| Oxymatrine | Naturally Derived | 3 (Moderately Harmful) | 10 |
| Azadirachtin | Naturally Derived | 2 (Slightly Harmful) | 4 |
| Hirsutella thompsonii | Biopesticide (Fungus) | 2 (Slightly Harmful) | 10 |
Detailed Methodology for Compatibility Bioassays
This protocol is adapted from current scientific literature to assess the effects of pesticides on beneficial arthropods [1].
The table below compares the fundamental properties of Bioresmethrin and natural Pyrethrins.
| Feature | This compound | Natural Pyrethrins |
|---|---|---|
| Type | Synthetic pyrethroid [1] [2] | Natural insecticidal compounds extracted from Chrysanthemum flowers [3] [4] [5] |
| Composition | Single, specific isomer of resmethrin ((1R)-trans isomer) [2] | A mixture of six esters: Pyrethrin I & II, Cinerin I & II, Jasmolin I & II [5] [6] |
| Source | Chemical synthesis [1] | Derived primarily from Chrysanthemum cinerariaefolium [3] [5] |
| Stability | More photostable than natural pyrethrins [2] | Low photostability; rapid degradation in sunlight [3] [4] [5] |
| Mechanism of Action | Acts on nerve cell sodium channels, causing delayed repolarization, paralysis, and death [2]. This mechanism is shared among pyrethroids [7]. | Alters permeability/function of sodium channels in insect nerve membranes [6]. This mechanism is shared among pyrethrins and pyrethroids [4]. |
The following diagram illustrates the shared neurotoxic mechanism of action that underlies the efficacy of both compounds.
Direct, side-by-side experimental comparisons of efficacy against specific insects are scarce in the available search results. The following tables consolidate key efficacy and property data from individual studies and reports.
Reported Insecticidal Efficacy Table: Documented effectiveness from various sources. Note these are not from direct comparison studies.
| Insecticide | Application Context | Reported Efficacy / Outcome | Source Type / Notes |
|---|
| This compound | Aircraft disinsection (controlled trial) | Odds Ratio (OR) for mosquito mortality: 171.70 (95% CI: 139.10–212) Relative Risk (RR): 20.08 (95% CI: 16.53–24.43) [8]. | Controlled trial using 2% d-phenothrin, a WHO-recommended insecticide. This compound is an isomer of resmethrin [2]. | | This compound | Agricultural pest control | Cited for protecting crops like vegetables and fruits from aphids, beetles, and caterpillars. Rapid action minimizes crop damage [1]. | Market report and use-case analysis. | | Pyrethrins | General use / Laboratory | High efficacy against a broad range of insects. Rapid "knock-down" effect, but this can be reversible if the dose is insufficient [2]. | Scientific review. |
Critical Properties Influencing Efficacy Table: Comparison of properties that determine real-world performance.
| Property | This compound | Natural Pyrethrins | Impact on Efficacy |
|---|---|---|---|
| Photostability | Higher photostability [2] | Low photostability; rapid degradation in sunlight [3] [4] | This compound provides longer-lasting residual activity outdoors. |
| Knock-Down Speed | Rapid knock-down effect [1] | Very rapid knock-down effect [2] | Both are fast-acting. Pyrethrins' knock-down can be reversible. |
| Environmental Persistence | Lasts longer in the environment than pyrethrins [4] | Breaks down quickly in the environment (days), especially in sunlight [4] | This compound offers longer protection but greater environmental persistence. |
This profile is crucial for assessing risks to non-target organisms and the environment.
| Parameter | This compound | Natural Pyrethrins |
|---|---|---|
| Toxicity to Mammals | Low toxicity to mammals and birds [1]. In mammalian neurotoxicity studies, the (1R)-trans isomer (this compound) showed no measurable toxicity in mice, even by intracerebral injection, unlike the cis isomer [2]. | Low mammalian toxicity [3] [5]. Pyrethrins are rapidly metabolized [4]. |
| Toxicity to Fish & Aquatic Invertebrates | Pyrethroids are extremely toxic to fish [4]. A study on pyrethrum extract (the source of pyrethrins) found acute toxicity to Daphnia magna with an EC₅₀ (48h) = 11.6 µg/L [6]. | Pyrethrins are also highly toxic to aquatic life. The same pyrethrum extract study is directly relevant [6]. |
| Metabolism in Mammals | In rats, it is rapidly metabolized via ester hydrolysis and oxidation. The acid moiety is excreted faster than the alcohol moiety [2]. | Rapidly metabolized by ester hydrolysis to inactive metabolites, which are excreted primarily in urine [4]. |
For the researcher and drug development professional, here are the key takeaways:
The table below summarizes the core characteristics and application data for bioresmethrin and malathion.
| Feature | This compound | Malathion |
|---|---|---|
| Chemical Class | Synthetic pyrethroid [1] [2] | Organophosphate [3] [4] [5] |
| Mode of Action | Acts on nerve cell membranes, causing paralysis and knockdown [2]. | Irreversibly inhibits acetylcholinesterase enzyme, leading to toxic accumulation of acetylcholine [4] [5]. |
| Effectiveness & Spectrum | Highly effective broad-spectrum insecticide; outstanding against many stored product pests [1]. | Widely used broad-spectrum insecticide; resistance has been reported in many stored product insect strains [1] [6] [7]. |
| Application Rate (Grains) | 1-4 ppm (often synergized with 5-20 ppm Piperonyl Butoxide) [1]. | ~8-12 ppm for grain protection [6] [8]. |
| Key Advantage | High potency and excellent safety profile (low mammalian toxicity) [1]. | Historically effective and established use pattern [8]. |
| Key Limitation | Relatively short residual life; sensitive to light [1] [2]. | Development of resistance in pest populations is a significant problem [1] [7]. |
The following table summarizes key experimental findings on the effectiveness of both insecticides in protecting stored grain.
| Insecticide | Experimental Context & Protocol | Key Findings & Quantitative Data |
|---|
| This compound + Piperonyl Butoxide (PBO) | Grain protectant trials (1967-1974): Grain was treated and stored for several months. Final laboratory bioassays were conducted by exposing insect species to the treated grain and assessing mortality and progeny production (F1 generation) [1]. | - 4 ppm + 20 ppm PBO: After 12 months storage, controlled 100% of Rhyzopertha dominica (lesser grain borer), but was less effective against Tribolium confusum (confused flour beetle) [1].
The relationship between resistance to these two insecticide classes can be visualized as a strategic consideration for their use.
The following table summarizes the key environmental fate properties of bioresmethrin based on available data.
| Property | This compound | General Organophosphates (OPs) | Data Source & Context |
|---|---|---|---|
| Soil Degradation (Aerobic) | Data not available in search results; described as "not...environmentally persistent" [1] | Varies widely (e.g., chlorpyrifos DT₅₀ ~ 60-120 days; malathion DT₅₀ ~ 1-25 days) | [1] |
| Aqueous Solubility | 0.3 mg/L (at 20°C, pH 7) [1] | Generally higher (e.g., chlorpyrifos ~ 1.4 mg/L; malathion ~ 150 mg/L) | [1] |
| Octanol-Water Partition Coeff. (Log P) | 4.7 (estimated) [1] | Generally moderate (e.g., chlorpyrifos Log P ~ 4.7-5.0; malathion Log P ~ 2.4) | [1] |
| Volatility (Vapour Pressure) | 18.6 mPa [1] | Varies widely (e.g., chlorpyrifos ~ 2.7 mPa; malathion ~ 5.3 mPa) | [1] |
| Leaching Potential | Low (predicted based on properties) [1] | Variable; some OPs (e.g., dimethoate) have high leaching potential | [1] |
| Ecotoxicity to Fish & Aquatic Invertebrates | Highly toxic [1] | Highly toxic (mechanism of action differs) | [1] |
| Ecotoxicity to Honeybees | Highly toxic [1] | Variable toxicity (e.g., highly toxic to bees) | [1] |
This compound is a broad-spectrum pyrethroid insecticide. Its low water solubility and high Log P value indicate a strong tendency to bind to soil and organic matter, explaining its low leaching potential and reduced risk of groundwater contamination [1]. Its vapour pressure suggests it can be moderately volatile, which could lead to loss from treated surfaces and potential drift during application [1].
Historical grain protectant trials demonstrate this compound's effectiveness. The diagram below illustrates the experimental workflow for evaluating its efficacy and persistence in stored grain.
Experimental Workflow for Grain Protectant Trials [2]
A specific silo trial showed that grain treated with 4 ppm this compound plus 20 ppm piperonyl butoxide (a synergist) effectively controlled all exposed insect species for 12 months. In contrast, 12 ppm malathion showed control failures against certain species after 8 months, highlighting efficacy challenges, particularly against resistant pests [2].
This compound degrades in the environment and metabolizes in organisms through specific pathways, primarily involving ester cleavage and oxidation, as shown below.
This compound Degradation and Metabolic Pathways [3]
This compound is rapidly metabolized, with studies in rats showing the acid moiety is eliminated faster than the alcohol moiety [3]. Key enzymes involved in its metabolism include specific Cytochrome P450 isoforms (e.g., rat CYP2C6 and 2C11; human CYP2C8, 2C9, and 2C19) and carboxylesterases (specifically human CE1) [3].
The table below summarizes the key characteristics and mammalian toxicity data for bioresmethrin and cypermethrin, highlighting their distinct toxicological profiles.
| Property | This compound | Cypermethrin |
|---|---|---|
| Chemical Type | Type I Pyrethroid (non-cyano) [1] [2] | Type II Pyrethroid (α-cyano) [1] [3] [2] |
| Primary Mammalian Toxicity Target | Nervous system (voltage-gated sodium channels) [2] | Nervous system (voltage-gated sodium, calcium, chloride channels) [3] [2] |
| Syndrome of Intoxication (in rats) | T-syndrome: Hyperexcitation, aggression, general tremor [2] | CS-syndrome: Choreoathetosis (writhing), salivation, seizures [3] [2] |
| Acute Oral LD₅₀ (rat) | >2,500 mg/kg (Low toxicity) [4] | 250 mg/kg (Moderate toxicity) [5] |
| Neurotoxicity (in vivo observations) | "Low mammalian oral toxicity" [4] | • Motor deficits, tremors, salivation [3] • Learning & memory impairment [6] • Potential dopaminergic neurodegeneration [3] | | Hepatotoxicity (in vivo evidence) | Information not located in search results | Induces microsomal enzymes in the liver [5] | | Oxidative Stress (in vivo evidence) | Information not located in search results | Induces free radical generation and oxidative stress in the brain [3] [5] | | Cytotoxicity (in vitro evidence) | Information not located in search results | Cytotoxic to fish, rat, and human cell lines; induces apoptosis [7] [8] [9] | | EU Regulatory Status (EC 1107/2009) | Not Approved [4] | Approved (as of search results) [8] |
For researchers seeking to understand the evidence base, here are the methodologies and key findings from pivotal studies on cypermethrin, which constitutes the majority of the available experimental data.
The distinct toxicity profiles of Type I and Type II pyrethroids arise from fundamental differences in their interaction with ion channels in the nervous system. The following diagram illustrates the key mechanisms.
The diagram above shows that both pyrethroids share the primary molecular target of voltage-gated sodium channels, leading to prolonged opening and hyperexcitation of the nervous system [2]. However, the presence of the α-cyano group in Type II pyrethroids like cypermethrin leads to a much longer duration of sodium channel inactivation [2]. Furthermore, Type II pyrethroids have a high affinity for secondary targets, including voltage-gated calcium channels and GABA-gated chloride channels. The combined disruption of these additional channels is a major contributor to the distinct and more severe CS-syndrome of intoxication [3] [2].
The following table summarizes the key properties of this compound that determine its bioaccumulation potential:
| Property | Value for this compound | Significance for Bioaccumulation |
|---|---|---|
| Octanol-Water Partition Coefficient (Log Kow) | 4.7 [1] | High. Indicates a strong tendency to move from water into fatty tissues. A Log Kow > 4-5 suggests potential for bioaccumulation [1]. |
| Water Solubility | 0.3 mg/L at 20°C [1] | Low. Substances with low water solubility and high lipophilicity are more likely to accumulate in organisms. |
| Bioconcentration Factor (BCF) | Data not found in search results | Information Gap. A measured BCF value is the key quantitative indicator for a formal assessment. |
| Metabolism | Rapidly metabolized by ester hydrolysis and oxidation in rats; a good substrate for human CYP enzymes (2C8, 2C9, 2C19) and hydrolyzed by human carboxylesterase 1 (CE1) [2] | High metabolic rate in mammals can reduce bioaccumulation potential in these species. |
While direct data for this compound is limited, established methodologies exist for determining bioaccumulation potential. The following workflow outlines a standard dietary bioaccumulation study design, drawing from protocols used for other pyrethroids like permethrin [3].
Key Analytical and Computational Methods:
The table below summarizes available aquatic toxicity data for Bioresmethrin and several other insecticides, using established regulatory benchmarks where possible.
| Insecticide | Chemical Class | Freshwater Fish Acute (μg/L) | Freshwater Invertebrates Acute (μg/L) | Source of Data |
|---|---|---|---|---|
| This compound | Pyrethroid | Highly Toxic (No specific value found) | Highly Toxic (No specific value found) | PPDB [1] |
| Chlorpyrifos | Organophosphate | 1.6 | 0.52 | US EPA Aquatic Life Benchmarks [2] |
| Imidacloprid | Neonicotinoid | > 50,000 | 10.5 | US EPA Aquatic Life Benchmarks [2] |
| Acetamiprid | Neonicotinoid | > 50,000 | 10.5 | US EPA Aquatic Life Benchmarks [2] |
| Abamectin | Avermectin | 1.6 | 0.01 | US EPA Aquatic Life Benchmarks [2] |
| Spinosad | Spinosyn | 4.4 (Daphnids) | 0.34 (Daphnids) | PPDB (via [3]) |
Key Comparisons:
The toxicity data in regulatory benchmarks is generated through internationally standardized test guidelines. The following key methodologies are mandated for the data presented in the table above [4] [2].
The Organization for Economic Co-operation and Development (OECD) Test Guidelines are the global standard for these tests. Recent 2025 updates promote best practices, including the collection of tissue samples for advanced 'omics' analysis in tests like OECD 203 (Fish Acute) and 210 (Fish Early-life Stage) [4] [5] [6].
The table below summarizes key characteristics and available degradation data for bioresmethrin and other common pyrethroids.
| Pyrethroid | Type | Key Characteristics | Photostability & Environmental Persistence |
|---|---|---|---|
| This compound | Type I (Natural-derived) | "Excellent toxicological properties"; "one of the safest" [1]. | Highly sensitive to light and atmospheric oxidation; "relatively short residual life"; "comparatively high cost" limits agricultural use [1]. |
| Permethrin | Type I (Synthetic) | One of the first photostable pyrethroids; most commonly used pyrethroid [2] [3]. | More stable than this compound; photolysis half-life in soil: 104 days [4]. |
| Cypermethrin | Type II (Synthetic) | Contains an alpha-cyano group which increases insecticidal activity [4]. | More persistent; photolysis half-life in soil: 165 days [4]. |
| Bifenthrin | Type I (Synthetic) | High lipophilicity and soil adsorption [4]. | Highly persistent; photolysis half-life in soil: 96.9 days [4]. |
| Deltamethrin | Type II (Synthetic) | Extremely potent insecticide; contains an alpha-cyano group [3] [4]. | Highly stable; photolysis half-life in soil: 34.7 days [4]. |
| Tetramethrin | Type I (Synthetic) | Common in household insecticides and aerosols, often formulated with other pyrethroids including this compound [2] [1]. | Considered one of the least persistent synthetic pyrethroids [2]. |
Researchers typically use the following protocols to determine degradation rates, which can be applied to any pyrethroid.
Microorganisms primarily initiate pyrethroid degradation through enzymatic hydrolysis. The following diagram illustrates the common pathways for Type I and Type II pyrethroids.
Key enzymes involved in the process include:
Environmental Hazard